molecular formula C15H11Cl2NO2 B5859812 N-(3-acetylphenyl)-2,6-dichlorobenzamide

N-(3-acetylphenyl)-2,6-dichlorobenzamide

Cat. No. B5859812
M. Wt: 308.2 g/mol
InChI Key: DEFUBEBESMQFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2,6-dichlorobenzamide, also known as DAB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dichlorobenzamide is not well understood. However, it is known to interact with certain enzymes and proteins. For example, N-(3-acetylphenyl)-2,6-dichlorobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. N-(3-acetylphenyl)-2,6-dichlorobenzamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2,6-dichlorobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain fungi. N-(3-acetylphenyl)-2,6-dichlorobenzamide has also been shown to induce the differentiation of certain cells, such as adipocytes. In addition, N-(3-acetylphenyl)-2,6-dichlorobenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-2,6-dichlorobenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, N-(3-acetylphenyl)-2,6-dichlorobenzamide has been extensively studied and its properties are well characterized. However, one limitation of using N-(3-acetylphenyl)-2,6-dichlorobenzamide is that its mechanism of action is not well understood. This can make it difficult to interpret the results of experiments that use N-(3-acetylphenyl)-2,6-dichlorobenzamide.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2,6-dichlorobenzamide. One area of research is to further investigate its mechanism of action. This could involve studying its interactions with specific enzymes and proteins, as well as its effects on cellular signaling pathways. Another area of research is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, research could also focus on developing new synthetic analogs of N-(3-acetylphenyl)-2,6-dichlorobenzamide with improved properties and efficacy.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2,6-dichlorobenzamide involves the reaction of 3-acetylaniline with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography. The yield of N-(3-acetylphenyl)-2,6-dichlorobenzamide is typically around 70%.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dichlorobenzamide has been used in a variety of scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antifungal properties. N-(3-acetylphenyl)-2,6-dichlorobenzamide has also been used as a tool to study the mechanism of action of certain enzymes and proteins. For example, it has been used to investigate the role of histone deacetylases in gene expression and cellular differentiation.

properties

IUPAC Name

N-(3-acetylphenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUBEBESMQFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2,6-dichlorobenzamide

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